Ozone;sulfur dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

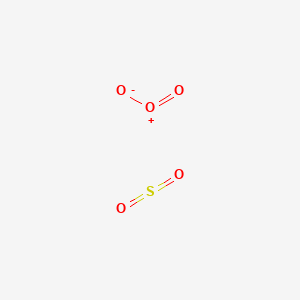

Ozone;sulfur dioxide is a compound formed by combining equal parts of ozone (O₃) and sulfur dioxide (SO₂) Ozone is a triatomic molecule consisting of three oxygen atoms, known for its strong oxidizing properties Sulfur dioxide is a colorless gas with a pungent odor, commonly produced by volcanic activity and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ozone mixed with sulfur dioxide can be achieved through the simultaneous generation of both gases in a controlled environment. One method involves the use of mud-phosphorus slurry to produce ozone, which is then mixed with sulfur dioxide. The reaction conditions include a temperature of 60°C, a solid-liquid ratio of 5.0 g/40 mL, and an oxygen content of 30% . Another method involves the use of steel slag slurry combined with ozone oxidation for the simultaneous removal of sulfur dioxide and nitrogen oxides .

Industrial Production Methods: Industrial production of ozone mixed with sulfur dioxide typically involves the use of advanced oxidation processes. These processes utilize ozone generators and sulfur dioxide sources to create the compound in a controlled manner. The generated ozone is then mixed with sulfur dioxide in specific ratios to achieve the desired concentration.

Analyse Chemischer Reaktionen

Gas-Phase Reaction Dynamics

The direct gas-phase reaction between O₃ and SO₂ is thermodynamically unfavorable under ambient conditions . Theoretical studies using CCSD(T) and B3LYP methods reveal:

-

Ozone acts as a highly reactive 1,3-dipole due to its diradical character, enabling rapid cycloaddition with alkenes (e.g., ethylene).

-

Sulfur dioxide , though valence isoelectronic with O₃, exhibits negligible dipolar reactivity. Activation energies for SO₂ cycloadditions are >30 kcal/mol , rendering such pathways negligible in atmospheric contexts .

Aqueous-Phase Reactions

In aqueous environments, the reaction is pH-dependent and proceeds via ionic intermediates :

Key Steps:

-

SO₂ dissolution :

SO2(g)+H2O⇌H2SO3⇌HSO3−+H+⇌SO32−+2H+ -

Ozonation :

Table 1: Rate Constants for Aqueous Reactions

| Species | Rate Constant (k, M⁻¹s⁻¹) | pH Range |

|---|---|---|

| SO₃²⁻ | 3.0×109 | >8 |

| HSO₃⁻ | 4.0×105 | 4–7 |

Heterogeneous Oxidation on Mineral Surfaces

SO₂ adsorbed on calcium carbonate (CaCO₃) particles reacts with O₃ to form sulfate (SO₄²⁻) :

Mechanism:

-

Adsorption : SO₂ binds to CaCO₃ surface sites.

-

Oxidation : O₃ oxidizes adsorbed SO₂ to sulfate via intermediate sulfite (SO₃²⁻).

Key Findings:

Atmospheric Implications

-

Liquid Water Dependence : O₃-driven SO₂ oxidation is significant in cloud/fog droplets where sulfite ions dominate .

-

Mineral Dust : Heterogeneous reactions on CaCO₃ surfaces contribute to sulfate aerosol formation, impacting radiative forcing .

-

Ambient Correlations : Field studies (e.g., Los Angeles, St. Louis) show weak direct O₃-SO₂ correlations, suggesting indirect links via shared meteorological drivers (e.g., solar radiation) .

Mechanistic Insights from Theoretical Studies

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Air Quality Assessment

Ozone Monitoring Instrument (OMI)

The Ozone Monitoring Instrument aboard NASA's Aura satellite has been pivotal in monitoring SO₂ and O₃ levels globally. It provides critical data on air quality by measuring these gases' concentrations, which are essential for understanding pollution dynamics and their effects on health and the environment. The OMI's high spatial resolution allows for detailed mapping of pollution sources, such as power plants and smelters .

Case Study: Smelting Operations

A study evaluated SO₂ emissions from copper smelters in Tsumeb, Namibia, and Bor, Serbia. Following the installation of sulfur capture technology in 2015, satellite observations indicated a reduction of SO₂ emissions by up to 90%. This case exemplifies how satellite data can verify the effectiveness of environmental technologies in real-time .

Chemical Reactions in Atmospheric Science

Aqueous Phase Oxidation

Research has demonstrated that ozone can oxidize sulfur dioxide in cloud droplets, leading to aerosol formation. This process is significant in atmospheric chemistry as it contributes to the formation of secondary pollutants that affect climate and air quality. Experiments conducted in controlled environments showed that the oxidation rates of SO₂ by ozone were consistent with theoretical predictions, highlighting the importance of this reaction in cloud chemistry .

Impact on Ozone Layer Dynamics

Volcanic Eruptions

Sulfur dioxide released during volcanic eruptions has complex effects on the ozone layer. For instance, the eruption of Mount Pinatubo in 1991 injected substantial amounts of SO₂ into the stratosphere, leading to temporary ozone depletion due to aerosol formation that enhanced the reactivity of ozone-depleting substances like chlorine . Studies using computer modeling have shown that while short-term effects may reduce ozone levels, long-term dynamics often lead to recovery as SO₂ is converted into less harmful compounds.

Industrial Applications

Desulfurization Technologies

In industrial contexts, SO₂ is often a byproduct of fossil fuel combustion. Technologies have been developed to capture and convert SO₂ into sulfuric acid or other useful products. This not only mitigates environmental impact but also recycles waste into valuable chemicals. The successful implementation of such technologies at metal smelting facilities demonstrates a practical application of SO₂ management .

Health Implications

Both O₃ and SO₂ are recognized as criteria pollutants due to their adverse health effects. High concentrations of these gases can exacerbate respiratory conditions such as asthma and lead to significant public health challenges. Monitoring programs utilizing satellite data help identify pollution hotspots, enabling targeted interventions to protect vulnerable populations .

Data Tables

Wirkmechanismus

The mechanism of action of ozone mixed with sulfur dioxide involves the generation of reactive oxygen species (ROS) and the subsequent oxidation of sulfur dioxide. The ROS, such as hydroxyl radicals, are highly reactive and can oxidize sulfur dioxide to form sulfuric acid and other oxidized products . The molecular targets and pathways involved in this process include the activation of nuclear transcription factors and the modulation of oxidative stress responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to ozone mixed with sulfur dioxide include other ozone-based oxidizing agents and sulfur compounds. Examples include ozone mixed with nitrogen oxides, ozone mixed with volatile organic compounds, and sulfur trioxide.

Uniqueness: The uniqueness of ozone mixed with sulfur dioxide lies in its ability to simultaneously oxidize sulfur dioxide and other pollutants. This dual functionality makes it a valuable compound in environmental and industrial applications, particularly in pollution control and air quality management .

Conclusion

Ozone;sulfur dioxide is a compound with significant potential in various scientific and industrial fields. Its strong oxidizing properties and ability to undergo diverse chemical reactions make it valuable in atmospheric chemistry, pollution control, and therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in research and industry.

Eigenschaften

CAS-Nummer |

37341-22-3 |

|---|---|

Molekularformel |

O5S |

Molekulargewicht |

112.06 g/mol |

IUPAC-Name |

ozone;sulfur dioxide |

InChI |

InChI=1S/O3.O2S/c2*1-3-2 |

InChI-Schlüssel |

JTFIBYKYPULNEJ-UHFFFAOYSA-N |

SMILES |

[O-][O+]=O.O=S=O |

Kanonische SMILES |

[O-][O+]=O.O=S=O |

Key on ui other cas no. |

37341-22-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.